1-(3-Aminophenyl)pyrrolidin-3-ol
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Overview
Description
1-(3-Aminophenyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The aminophenyl group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the amino group yields an amine.
Scientific Research Applications
1-(3-Aminophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into the active sites of enzymes or receptors, where it can modulate their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the aminophenyl group.
Pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: 1-(3-Aminophenyl)pyrrolidin-3-ol is unique due to the presence of both the aminophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1339227-86-9 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6,10,13H,4-5,7,11H2 |
InChI Key |
PLMUGPQUDAZDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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